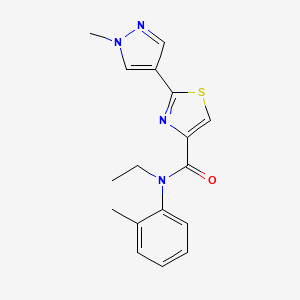
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide, also known as EMT, is a small molecule compound that has been extensively studied for its potential therapeutic applications. EMT is a thiazole-based compound that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
作用机制
The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and angiogenesis. This compound has been shown to inhibit the NF-κB pathway, which is a key signaling pathway involved in inflammation and cancer. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various diseases. This compound has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, this compound has been shown to inhibit angiogenesis, which can reduce the growth and spread of tumors.
实验室实验的优点和局限性
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. This compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
For the study of N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide include exploring its use in combination with other therapies, investigating its safety and efficacy in clinical trials, and further understanding its mechanism of action.
合成方法
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide is synthesized through a multi-step process involving the reaction of 2-methylphenyl hydrazine with ethyl 2-bromoacetate to form a hydrazide intermediate. The intermediate is then reacted with thioamide to form the final product, this compound. The synthesis process has been optimized to achieve high yields and purity of this compound.
科学研究应用
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-angiogenic properties, which can be beneficial in the treatment of diseases such as diabetic retinopathy and cancer.
属性
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-4-21(15-8-6-5-7-12(15)2)17(22)14-11-23-16(19-14)13-9-18-20(3)10-13/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIDIMMFDRWFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CSC(=N2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


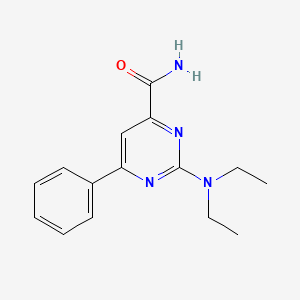
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)

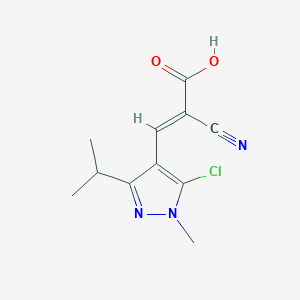
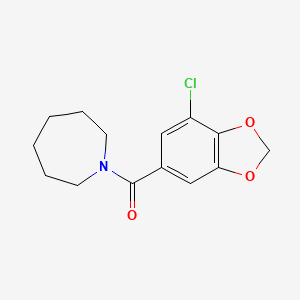
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
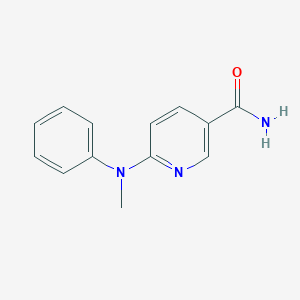
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)
![Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)
![N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645948.png)
![1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7645955.png)
![N-[1-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7645961.png)
![(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B7645963.png)